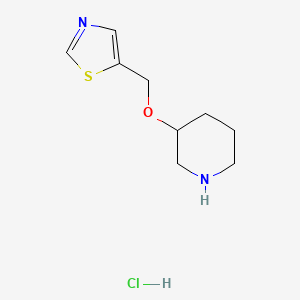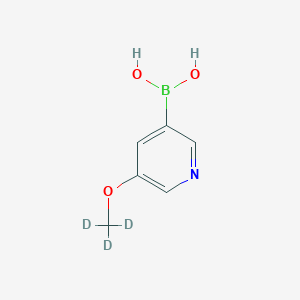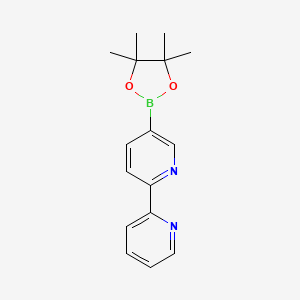
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bipyridine
Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bipyridine is a useful research compound. Its molecular formula is C16H19BN2O2 and its molecular weight is 282.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Boron-Containing Aromatics : Takagi and Yamakawa (2013) investigated the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through palladium-catalyzed borylation, highlighting its effectiveness in the borylation of arylbromides with sulfonyl groups (Takagi & Yamakawa, 2013).
Crystal Structure and DFT Study of Boric Acid Ester Intermediates : Huang et al. (2021) focused on the synthesis and structural analysis of boric acid ester intermediates with benzene rings. They employed techniques like FTIR, NMR, mass spectrometry, and X-ray diffraction, complemented with density functional theory (DFT) calculations (Huang et al., 2021).
Pirfenidone Structural Isosteres : Abd El Kader et al. (2012) designed and synthesized 5-substituted arylpyridin-2(1H)-ones and arylpyrimidin-4(3H)-ones based on pirfenidone, a compound used for treating fibrosis. They report the synthesis of useful synthons like N-(4-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-(1H)-pyridin-2-one (Abd El Kader et al., 2012).
Development of DNA Modification for Electron-Transfer Studies : Wanninger-Weiss and Wagenknecht (2008) synthesized 5-(2-Pyrenyl)-2′-deoxyuridine as a new DNA modification, using 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene. This modified nucleoside was used to explore optical properties in duplex DNA (Wanninger-Weiss & Wagenknecht, 2008).
Microwave-Assisted Synthesis for Benzimidazoles : Rheault, Donaldson, and Cheung (2009) demonstrated a microwave-assisted synthesis approach for creating heteroaryl-substituted benzimidazoles, using 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles (Rheault, Donaldson, & Cheung, 2009).
Synthesis of Silicon-Based Drugs and Odorants : Büttner et al. (2007) developed a new building block, 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane, for synthesizing biologically active disila-tetrahydronaphthalene derivatives, including disila-bexarotene (Büttner et al., 2007).
Preparation of Schiff Base Substituent for Hydrogen Peroxide Vapor Detection : Fu et al. (2016) synthesized boron ester fluorescence probes for detecting hydrogen peroxide vapor. They enhanced the sensing performance by introducing imine into the aromatic borate molecule (Fu et al., 2016).
Boronate-Based Fluorescence Probes for Hydrogen Peroxide Detection : Lampard et al. (2018) synthesized boronate ester fluorescence probes for detecting hydrogen peroxide, demonstrating their utility in sensing applications (Lampard et al., 2018).
Properties
IUPAC Name |
2-pyridin-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)12-8-9-14(19-11-12)13-7-5-6-10-18-13/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVHPTIORSDZJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


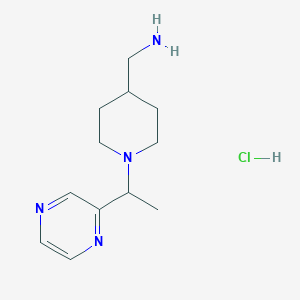
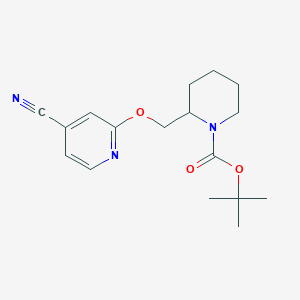
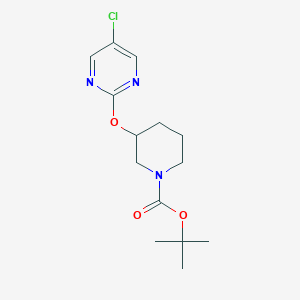



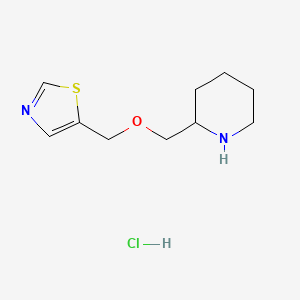
![[1-(3-Methyl-pyrazin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7899245.png)
